alpha-Bergamotene

Description

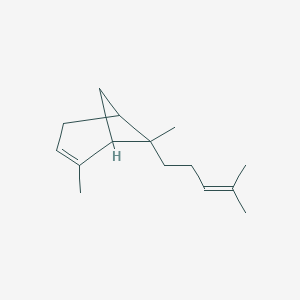

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)6-5-9-15(4)13-8-7-12(3)14(15)10-13/h6-7,13-14H,5,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMBFCQPIMVLNIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC2CC1C2(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864411 | |

| Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17699-05-7 | |

| Record name | α-Bergamotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Bergamotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-6-(4-methyl-3-penten-1-yl)bicyclo[3.1.1]hept-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethyl-6-(4-methyl-3-pentenyl)bicyclo[3.1.1]hept-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to α-Bergamotene: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bergamotene, a bicyclic sesquiterpene, is a significant volatile organic compound found across the plant kingdom, contributing to the characteristic aroma of numerous essential oils. This technical guide provides a comprehensive overview of its natural sources, quantitative distribution, and detailed methodologies for its extraction, isolation, and characterization. Furthermore, it elucidates the key signaling pathways that govern its biosynthesis in response to both herbivory and pollinator attraction, offering valuable insights for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction

α-Bergamotene (C₁₅H₂₄) is a sesquiterpene hydrocarbon characterized by a bicyclo[3.1.1]hept-2-ene skeleton substituted at positions 2 and 6 by methyl groups and at position 6 by a 4-methylpent-3-en-1-yl group[1]. It exists as various isomers, with the trans-(E)-α- and cis-(Z)-α-isomers being prominent in nature. This volatile compound plays a crucial role in plant-insect interactions, acting as both a defense signal against herbivores and an attractant for pollinators[2][3]. Its presence in a wide array of essential oils also makes it a compound of interest for the fragrance, flavor, and pharmaceutical industries. This guide aims to provide a detailed technical resource on the natural occurrence and analysis of α-bergamotene.

Natural Sources and Distribution

α-Bergamotene is widely distributed in the plant kingdom, particularly in the essential oils of various fruits, herbs, and spices. The concentration of α-bergamotene can vary significantly depending on the plant species, geographical location, harvesting time, and extraction method.

Quantitative Distribution of α-Bergamotene in Select Essential Oils

The following table summarizes the quantitative data for α-bergamotene content in the essential oils of several well-documented natural sources.

| Plant Species | Common Name | Plant Part | α-Bergamotene Isomer(s) | Concentration (%) | Reference(s) |

| Citrus bergamia | Bergamot | Peel | (E)-α-Bergamotene, (Z)-α-Bergamotene | 0.21 - 0.87 | [4] |

| Citrus aurantiifolia | Lime | Peel | trans-α-Bergamotene | ~0.6 | |

| Daucus carota | Carrot | Seed | trans-α-Bergamotene | 2.41 | |

| Nicotiana attenuata | Wild Tobacco | Leaves, Flowers | (E)-α-Bergamotene | Varies with stimulus | [2][3][5] |

| Valeriana officinalis | Valerian | Root | α-Bergamotene | ~0.3 | |

| Santalum album | Sandalwood | Heartwood | α-Bergamotene | Present | |

| Humulus lupulus | Hops | Cones | α-Bergamotene | Present | [1] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of α-bergamotene from natural sources.

Extraction of Essential Oils

Steam Distillation is the most common method for extracting essential oils containing α-bergamotene.

-

Principle: This method utilizes steam to vaporize the volatile compounds from the plant material. The steam and volatile oil vapor mixture is then cooled, and the resulting condensate separates into an aqueous layer (hydrosol) and the essential oil.

-

Apparatus:

-

Steam generator

-

Distillation flask

-

Condenser

-

Receiving vessel (e.g., Florentine flask)

-

-

General Protocol:

-

The plant material (e.g., citrus peels, carrot seeds) is placed in the distillation flask.

-

Steam is introduced into the bottom of the flask, passing through the plant material.

-

The heat from the steam causes the volatile compounds, including α-bergamotene, to vaporize.

-

The mixture of steam and volatile oil vapor travels to the condenser.

-

Cooling water flowing through the condenser jacket causes the vapor to condense back into a liquid.

-

The liquid condensate flows into the receiving vessel, where the less dense essential oil separates from the water.

-

The essential oil layer is collected and dried over anhydrous sodium sulfate (B86663) to remove any residual water.

-

Isolation of α-Bergamotene

Silica (B1680970) Gel Column Chromatography is an effective technique for isolating sesquiterpenes like α-bergamotene from the complex mixture of an essential oil.

-

Principle: This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and their solubility in a non-polar mobile phase. Non-polar compounds, such as sesquiterpene hydrocarbons, have a lower affinity for the silica gel and elute faster.

-

Apparatus:

-

Glass chromatography column

-

Silica gel (60-120 mesh)

-

Eluting solvents (e.g., hexane (B92381), ethyl acetate)

-

Fraction collector or collection tubes

-

-

General Protocol:

-

Column Packing: A slurry of silica gel in a non-polar solvent (e.g., hexane) is prepared and poured into the column. The silica gel is allowed to settle into a uniform bed.

-

Sample Loading: The essential oil is dissolved in a minimal amount of the initial mobile phase and carefully loaded onto the top of the silica gel column.

-

Elution: A non-polar solvent, such as n-hexane, is initially used to elute the highly non-polar monoterpene hydrocarbons.

-

Gradient Elution: The polarity of the mobile phase is gradually increased by adding a more polar solvent, such as ethyl acetate (B1210297), to the hexane. A typical gradient for separating sesquiterpenes might start with 100% hexane and gradually increase to a 95:5 or 90:10 hexane:ethyl acetate mixture. This gradient allows for the separation of sesquiterpenes with slightly different polarities.

-

Fraction Collection: The eluent is collected in a series of fractions.

-

Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify the fractions containing pure α-bergamotene.

-

Characterization of α-Bergamotene

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of α-bergamotene.

-

Principle: GC separates the volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.

-

Typical GC-MS Parameters for α-Bergamotene Analysis:

-

GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase at a rate of 3-5 °C/min to 240 °C.

-

Final hold: Hold at 240 °C for 5-10 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

-

Identification: The identification of α-bergamotene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley). The mass spectrum of α-bergamotene typically shows a molecular ion peak at m/z 204 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information for the definitive identification of α-bergamotene.

-

¹H NMR (Proton NMR): Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR (Carbon-13 NMR): Provides information about the number and types of carbon atoms in the molecule.

-

2D NMR techniques (e.g., COSY, HSQC, HMBC): Are used to establish the complete connectivity of the carbon and proton skeleton.

Signaling Pathways

The biosynthesis of α-bergamotene is tightly regulated by complex signaling pathways in plants, often triggered by external stimuli such as herbivore attack or the presence of pollinators.

Herbivore-Induced Defense Signaling

In many plants, herbivory induces the production of volatile terpenes, including α-bergamotene, which act as an indirect defense by attracting natural enemies of the herbivores. This response is primarily mediated by the jasmonate signaling pathway.

Caption: Herbivore-induced biosynthesis of α-bergamotene via the jasmonate signaling pathway.

This pathway is initiated by mechanical damage and the perception of elicitors in the herbivore's oral secretions, such as fatty acid-amino acid conjugates (FACs). This leads to the synthesis of jasmonic acid (JA) and its bioactive conjugate, jasmonoyl-isoleucine (JA-Ile). JA-Ile promotes the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins, thereby releasing transcription factors (such as MYC2 and various WRKYs) that activate the expression of terpene synthase genes, including the one responsible for α-bergamotene synthesis (e.g., NaTPS38 in Nicotiana attenuata)[2][5]. The resulting emission of α-bergamotene attracts predators of the herbivores, thus providing indirect defense for the plant.

Pollinator Attraction Signaling

Floral scents, which often contain α-bergamotene, are crucial for attracting pollinators. The production of these scents is a developmentally regulated process that can also be influenced by environmental cues.

Caption: Signaling pathway for pollinator attraction mediated by floral scent.

The emission of α-bergamotene from flowers is a key signal for attracting pollinators like the hawkmoth Manduca sexta[2]. The biosynthesis of floral volatiles is under developmental control and influenced by environmental factors. Hormonal signaling pathways, involving hormones such as gibberellins and auxins, activate transcription factors that regulate the expression of terpene synthase genes specifically in floral tissues. The emitted α-bergamotene is detected by the olfactory receptors of the pollinator, triggering a behavioral response that leads to pollination[6][7].

Conclusion

α-Bergamotene is a widely distributed sesquiterpene with significant ecological roles and potential applications in various industries. This technical guide has provided a detailed overview of its natural sources, quantitative distribution, and the methodologies for its extraction, isolation, and characterization. The elucidation of the signaling pathways governing its biosynthesis offers a deeper understanding of the complex chemical communication between plants and their environment. Further research into the pharmacological properties of α-bergamotene and its derivatives may unveil new opportunities for drug development.

References

- 1. alpha-Bergamotene | C15H24 | CID 86608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciencedaily.com [sciencedaily.com]

- 3. Bergamotene—alluring and lethal for Manduca sexta [mpg.de]

- 4. High Quality Bergamot Oil from Greece: Chemical Analysis Using Chiral Gas Chromatography and Larvicidal Activity against the West Nile Virus Vector - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Light dominates the diurnal emissions of herbivore-induced volatiles in wild tobacco - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Scent [fs.usda.gov]

The Biosynthesis of α-Bergamotene in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of α-bergamotene, a bicyclic sesquiterpene of significant interest in the pharmaceutical and fragrance industries. We delve into the core biosynthetic pathway, from the central precursor farnesyl pyrophosphate (FPP) to the formation of various bergamotene (B12702309) isomers. This document details the key enzymes, their mechanisms, and the genetic regulation of this pathway in plants. Furthermore, it presents a compilation of experimental protocols for the extraction, quantification, and characterization of α-bergamotene and its related enzymes, alongside a summary of relevant quantitative data to support further research and development.

Introduction

α-Bergamotene is a naturally occurring bicyclic sesquiterpene found in the essential oils of numerous plants, including bergamot, carrot, and lavender.[1][2] Its distinct aroma and potential biological activities have made it a target for research in flavor and fragrance development, as well as for its potential pharmaceutical applications. Understanding the intricate biosynthetic pathway of α-bergamotene in plants is crucial for its sustainable production through metabolic engineering and synthetic biology approaches. This guide aims to provide a detailed technical resource for professionals engaged in these fields.

The Core Biosynthetic Pathway of α-Bergamotene

The biosynthesis of α-bergamotene, like all sesquiterpenes, originates from the cytosolic mevalonic acid (MVA) pathway, which provides the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

From Isoprenoid Precursors to Farnesyl Pyrophosphate (FPP)

The initial steps of the MVA pathway lead to the formation of the C15 precursor, farnesyl pyrophosphate (FPP). This process involves a series of enzymatic reactions that are fundamental to all isoprenoid biosynthesis.

Cyclization of FPP: The Key Step to Bergamotene

The crucial step in α-bergamotene biosynthesis is the cyclization of the linear FPP molecule, catalyzed by a class of enzymes known as terpene synthases (TPSs). Specifically, bergamotene synthases facilitate a complex carbocation-driven reaction cascade.[3] The cyclization of FPP can lead to various bergamotene isomers, primarily α- and β-bergamotene, each with endo and exo stereoisomers.[2]

The reaction mechanism proceeds through the ionization of FPP to form a farnesyl cation. This is followed by an intramolecular cyclization to generate a bisabolyl cation intermediate.[4][5] Subsequent rearrangements and final deprotonation steps lead to the formation of the characteristic bicyclic structure of bergamotene.

Several specific enzymes have been identified that catalyze the formation of different bergamotene isomers:

-

exo-α-Bergamotene synthase (EC 4.2.3.81): This enzyme catalyzes the formation of (–)-exo-α-bergamotene from (2E,6E)-farnesyl diphosphate (B83284).[6][7][8]

-

(-)-endo-α-Bergamotene synthase (EC 4.2.3.54): This enzyme utilizes (2Z,6Z)-farnesyl diphosphate to produce a mixture of sesquiterpenoids, including (-)-endo-α-bergamotene.[4][5][9]

-

(+)-endo-β-Bergamotene synthase (EC 4.2.3.53): This synthase also acts on (2Z,6Z)-farnesyl diphosphate to yield (+)-endo-β-bergamotene among other products.[10]

The product specificity of these synthases is determined by subtle differences in their active site architecture, which guide the folding of the flexible FPP substrate and stabilize specific carbocation intermediates.

Genetic Regulation

The expression of bergamotene synthase genes is often tissue-specific and can be induced by various environmental factors. For instance, in Nicotiana attenuata, the emission of (E)-α-bergamotene is regulated by the expression of the sesquiterpene synthase gene NaTPS38. This expression is floral-specific and plays a role in attracting pollinators.[11][12][13][14][15]

Quantitative Data Summary

The following table summarizes quantitative data related to α-bergamotene production in various plant species and engineered systems.

| Plant Species/System | Tissue/Condition | Compound | Quantity | Reference |

| Nicotiana tabacum (transgenic) | Headspace | α-bergamotene | 21.3−114.3 ng·g-1 FW·24 h-1 | [16] |

| Teucrium hircanicum | Aerial parts | α-trans-bergamotene | 17.5–86.9% of essential oil | [16] |

| Ficus hispida | - | α-trans-bergamotene | 20.9% of essential oil | [16] |

| Conyza viscidula | Leaves | β-trans-bergamotene | 32.6 ng/cm² | [16] |

| Lavandula angustifolia | - | (-)-exo-α-bergamotene | 74% of products from LaBERS | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments in α-bergamotene research.

Extraction and Quantification of α-Bergamotene from Plant Material using GC-MS

This protocol describes the solvent extraction and subsequent gas chromatography-mass spectrometry (GC-MS) analysis for the quantification of α-bergamotene in plant tissues.

Materials:

-

Fresh or frozen plant tissue

-

Liquid nitrogen

-

Mortar and pestle

-

Ethyl acetate (B1210297) (GC grade)

-

Anhydrous sodium sulfate (B86663)

-

Internal standard (e.g., caryophyllene)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation: Freeze a known weight of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered tissue to a glass vial and add a known volume of ethyl acetate containing the internal standard. Vortex vigorously for 1 minute and then sonicate for 15 minutes.

-

Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the plant debris.

-

Drying: Carefully transfer the supernatant to a clean vial and add a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Inject an aliquot of the dried extract into the GC-MS system.

-

Injector Temperature: 250 °C

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Detection: Scan from m/z 40 to 450.

-

-

Quantification: Identify α-bergamotene based on its retention time and mass spectrum compared to an authentic standard. Quantify using the peak area ratio of α-bergamotene to the internal standard.[1][17][18]

Heterologous Expression and Purification of Bergamotene Synthase

This protocol outlines the expression of a bergamotene synthase gene in E. coli and subsequent purification of the recombinant protein.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector with a His-tag (e.g., pET series)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

Procedure:

-

Cloning: Clone the coding sequence of the bergamotene synthase into the expression vector.

-

Transformation: Transform the expression plasmid into the E. coli expression strain.

-

Expression: Grow the transformed cells in LB medium at 37 °C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow at a lower temperature (e.g., 18 °C) overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend in lysis buffer. Lyse the cells by sonication on ice.

-

Purification: Centrifuge the lysate to remove cell debris. Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the His-tagged bergamotene synthase with elution buffer.

-

Verification: Analyze the purified protein by SDS-PAGE to confirm its size and purity.[19][20][21]

In Vitro Enzyme Assay for Bergamotene Synthase Activity

This protocol describes an assay to determine the activity of a purified bergamotene synthase.

Materials:

-

Purified bergamotene synthase

-

Assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

-

Farnesyl pyrophosphate (FPP) substrate

-

GC-MS system

Procedure:

-

Reaction Setup: In a glass vial, combine the assay buffer, a known concentration of purified enzyme, and FPP.

-

Incubation: Incubate the reaction mixture at 30 °C for a defined period (e.g., 1-2 hours).

-

Extraction: Stop the reaction by adding an equal volume of hexane or pentane and vortexing vigorously to extract the sesquiterpene products.

-

Analysis: Analyze the organic phase by GC-MS to identify and quantify the bergamotene isomers produced. Compare the results to authentic standards.

Visualizations

Biosynthetic Pathway of α-Bergamotene

Caption: Biosynthesis pathway of α-bergamotene from IPP and DMAPP.

Experimental Workflow for α-Bergamotene Quantification

Caption: Workflow for the quantification of α-bergamotene in plants.

Heterologous Expression and Purification Workflow

References

- 1. benchchem.com [benchchem.com]

- 2. Bergamotene - Wikipedia [en.wikipedia.org]

- 3. brainkart.com [brainkart.com]

- 4. EC 4.2.3.54 - (-)-endo-alpha-bergamotene synthase [(2Z,6Z)-farnesyl diphosphate [ebi.ac.uk]

- 5. EC 4.2.3.54 [iubmb.qmul.ac.uk]

- 6. EC 4.2.3.81 [iubmb.qmul.ac.uk]

- 7. Exo-alpha-bergamotene synthase - Wikipedia [en.wikipedia.org]

- 8. ENZYME - 4.2.3.81 exo-alpha-bergamotene synthase [enzyme.expasy.org]

- 9. (−)-endo-alpha-bergamotene synthase ((2Z,6Z)-farnesyl diphosphate cyclizing) - Wikipedia [en.wikipedia.org]

- 10. enzyme-database.org [enzyme-database.org]

- 11. Nicotiana attenuata Data Hub - The resource for the coyote tobacco genome [nadh.ice.mpg.de]

- 12. Sol Genomics Network [solgenomics.net]

- 13. Nicotiana attenuata Data Hub - The resource for the coyote tobacco genome [nadh.ice.mpg.de]

- 14. Nicotiana attenuata Data Hub - The resource for the coyote tobacco genome [nadh.ice.mpg.de]

- 15. Nicotiana_attenuata - Ensembl Genomes 62 [plants.ensembl.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Heterocyclic and Alkyne Terpenoids by Terpene Synthase‐Mediated Biotransformation of Non‐Natural Prenyl Diphosphates: Access to New Fragrances and Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Expression, Purification, and Enzyme Activity Assay of Phytoene Synthase In Vitro | Springer Nature Experiments [experiments.springernature.com]

structural isomers of bergamotene alpha vs beta

An In-depth Technical Guide to the Structural Isomers of α- and β-Bergamotene for Researchers, Scientists, and Drug Development Professionals.

Introduction

Bergamotene (B12702309) is a bicyclic sesquiterpene with the molecular formula C₁₅H₂₄. It exists as two main structural isomers, α-bergamotene and β-bergamotene, which are distinguished by the position of a double bond within their bicyclo[3.1.1]heptane framework. Both α- and β-bergamotene can exist as stereoisomers, most commonly as cis (endo) and trans (exo) diastereomers, which arise from the stereochemistry at the ring fusion. These compounds are prevalent in the essential oils of various plants, including bergamot, carrot, and lime, and play significant roles in plant defense and insect communication. This guide provides a comprehensive overview of the structural differences, biosynthesis, and key experimental protocols for the isolation, identification, and bioactivity assessment of α- and β-bergamotene isomers.

Structural Elucidation

The core structural difference between α- and β-bergamotene lies in the placement of an endocyclic versus an exocyclic double bond.

-

α-Bergamotene : Features an endocyclic double bond within the bicyclo[3.1.1]heptene ring system.

-

β-Bergamotene : Possesses an exocyclic double bond attached to the bicyclo[3.1.1]heptane ring.

These structural nuances lead to distinct chemical and physical properties, which are crucial for their identification and separation.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for the isomers of α- and β-bergamotene is presented in Table 1. While comprehensive experimental data for all isomers are not consistently available in the literature, this table compiles the most commonly cited information.

Table 1: Chemical and Physical Properties of α- and β-Bergamotene Isomers

| Property | α-trans-Bergamotene | α-cis-Bergamotene | β-trans-Bergamotene | β-cis-Bergamotene |

| IUPAC Name | (1S,5S,6R)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene[1] | (1S,5S,6S)-2,6-dimethyl-6-(4-methylpent-3-enyl)bicyclo[3.1.1]hept-2-ene | (1S,5S,6R)-6-methyl-2-methylidene-6-(4-methylpent-3-enyl)bicyclo[3.1.1]heptane[2] | 6-methyl-2-methylidene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane[3] |

| CAS Number | 13474-59-4[3] | 23971-87-1[3] | 15438-94-5[3] | 15438-93-4[3] |

| PubChem CID | 6429302[3] | 6429303[3] | 12300073[3] | 12300069[3] |

| Molecular Formula | C₁₅H₂₄[1] | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |

| Molar Mass | 204.35 g/mol [4] | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |

| Kovats RI | 1496 | 1439 - 1459 | Not Available | Not Available |

Note: Kovats Retention Indices (RI) are dependent on the stationary phase of the gas chromatography column and the temperature program.

Spectroscopic Data

The structural differences between the isomers are reflected in their spectroscopic data.

Table 2: Comparative Spectroscopic Data of α- and β-Bergamotene Isomers

| Isomer | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) | Key MS Fragments (m/z) |

| α-trans-Bergamotene | Olefinic protons, methyl groups, and bicyclic ring protons exhibit characteristic shifts. | Signals for sp² carbons of the endocyclic double bond and distinct shifts for the methyl and side-chain carbons. | 204 (M+), 189, 161, 133, 119, 105, 93, 91, 77, 69, 41 |

| α-cis-Bergamotene | Stereochemical differences lead to shifts in the signals of the bicyclic ring protons compared to the trans isomer. | Similar to the trans isomer but with subtle shifts due to stereoisomerism. | 204 (M+), and a similar fragmentation pattern to the trans isomer, often requiring chromatographic separation for distinction. |

| β-trans-Bergamotene | Exocyclic methylene (B1212753) protons appear as distinct singlets or broad singlets. | Two sp² carbons for the exocyclic double bond, with one being a quaternary carbon. | 204 (M+), with characteristic fragmentation patterns arising from the exocyclic double bond and the bicyclic ring system. |

| β-cis-Bergamotene | Similar to the trans isomer, with potential slight shifts in the bicyclic ring proton signals. | Similar to the trans isomer with minor shifts due to stereochemistry. | 204 (M+), fragmentation pattern is very similar to the trans isomer. |

Note: Detailed, directly comparable NMR data for all isomers are scarce in the literature. The provided information is a generalized summary based on typical chemical shifts for similar structural motifs.

Biosynthesis

The biosynthesis of all bergamotene isomers originates from farnesyl pyrophosphate (FPP), a central intermediate in the mevalonate (B85504) and methylerythritol phosphate (B84403) (MEP) pathways. The cyclization of FPP is catalyzed by specific terpene synthases.

Caption: Biosynthesis of α- and β-Bergamotene from FPP.

Experimental Protocols

Isolation of Bergamotene Isomers from Plant Material

This protocol outlines a general procedure for the extraction and isolation of bergamotene isomers from essential oil-rich plant material.

Workflow for Isolation

Caption: Workflow for isolating bergamotene isomers.

Methodology:

-

Hydrodistillation: Subject fresh or dried plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. Collect the essential oil.

-

Fractional Distillation: Perform fractional distillation of the crude essential oil under reduced pressure to separate the more volatile monoterpenes from the sesquiterpene fraction containing bergamotene isomers.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A C18 or C30 reversed-phase column is suitable for the separation of nonpolar sesquiterpenes.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water or methanol (B129727) and water is typically used.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is appropriate as sesquiterpenes have weak chromophores.

-

Fraction Collection: Collect fractions based on the elution profile and analyze each fraction by GC-MS to identify the bergamotene isomers.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the primary technique for the identification and quantification of volatile compounds like bergamotene isomers in essential oils.

Methodology:

-

Sample Preparation: Dilute the essential oil or isolated fraction in a suitable solvent (e.g., hexane (B92381) or ethanol) to a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended.

-

Injector: Split/splitless injector at 250 °C.

-

Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 3-5 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

-

Identification: Identify the isomers by comparing their mass spectra and Kovats retention indices with those in reference libraries (e.g., NIST, Wiley).

Bioactivity Assays

This assay measures the ability of the bergamotene isomers to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Methodology:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

This assay assesses the anti-inflammatory potential of the bergamotene isomers by measuring the inhibition of the lipoxygenase enzyme, which is involved in the inflammatory cascade.

Methodology:

-

Reagents: Prepare a solution of soybean lipoxygenase in borate (B1201080) buffer (pH 9.0) and a solution of the substrate, linoleic acid, in the same buffer.

-

Assay Procedure:

-

Pre-incubate the enzyme with various concentrations of the test compound for 5 minutes at room temperature.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.

-

Quercetin or other known lipoxygenase inhibitors can be used as a positive control.

-

-

Calculation: Determine the percentage of enzyme inhibition and calculate the IC₅₀ value.

Conclusion

The structural isomers of α- and β-bergamotene represent a fascinating group of sesquiterpenes with diverse biological activities. Their subtle structural differences necessitate the use of high-resolution analytical techniques for their separation and identification. The experimental protocols provided in this guide offer a robust framework for researchers to isolate, characterize, and evaluate the therapeutic potential of these valuable natural products. Further research is warranted to fully elucidate the structure-activity relationships of the individual isomers and to explore their potential applications in the pharmaceutical and agrochemical industries.

References

stereoisomers of alpha-bergamotene cis and trans

An In-depth Technical Guide to the Stereoisomers of α-Bergamotene: cis- and trans-Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot, carrot, and lime.[1] It exists as two primary stereoisomers, cis-α-bergamotene and trans-α-bergamotene, which differ in the spatial arrangement of their substituents. These stereoisomers play significant roles in plant defense mechanisms and insect communication, and are of increasing interest to the pharmaceutical and fragrance industries. This technical guide provides a comprehensive overview of the core characteristics of cis- and trans-α-bergamotene, including their physicochemical properties, synthesis, and known biological activities, with a focus on aspects relevant to research and drug development.

Physicochemical Properties

The distinct stereochemistry of cis- and trans-α-bergamotene gives rise to differences in their physical and chemical properties. A summary of available quantitative data is presented below.

| Property | cis-α-Bergamotene | trans-α-Bergamotene |

| Molecular Formula | C₁₅H₂₄[2] | C₁₅H₂₄[3] |

| Molecular Weight | 204.35 g/mol [2] | 204.35 g/mol [3] |

| CAS Number | 23971-87-1[4] | 13474-59-4[4] |

| Predicted Boiling Point | 259.5 ± 7.0 °C[5] | 260.0 to 261.0 °C @ 760 mmHg[6] |

| Kovats Retention Index (non-polar column) | 1410 - 1459[2][5] | 1422 - 1496[3][7] |

| Optical Rotation | Data not available | Data not available |

Stereochemistry and Biosynthesis

The biosynthesis of α-bergamotene stereoisomers originates from farnesyl pyrophosphate (FPP).[4] Specific terpene synthases, such as (-)-endo-α-bergamotene synthase and exo-α-bergamotene synthase, catalyze the cyclization of FPP to form the respective cis and trans isomers.[4]

Experimental Protocols

Total Synthesis of Racemic cis- and trans-α-Bergamotene

The total synthesis of racemic cis- and trans-α-bergamotene has been reported, providing a foundational methodology for obtaining these compounds for research purposes. While detailed step-by-step protocols are found within the primary literature, the general workflow is outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a standard technique for the identification and quantification of α-bergamotene isomers in essential oils and other complex mixtures.

Protocol Outline:

-

Sample Preparation: Dilute the essential oil or sample extract in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Separation:

-

Column: Use a non-polar capillary column (e.g., DB-5 or HP-5MS) for the separation of sesquiterpenes.

-

Injector and Detector Temperature: Typically set around 250°C.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 60°C and ramping up to 240°C at a rate of 3°C/min.

-

-

MS Detection:

-

Ionization: Electron ionization (EI) at 70 eV is standard.

-

Mass Range: Scan from m/z 40 to 350.

-

-

Data Analysis: Identify cis- and trans-α-bergamotene based on their retention times and comparison of their mass spectra to reference libraries (e.g., NIST).

Biological Activity and Signaling Pathways

Role in Plant Defense and Jasmonate Signaling

trans-α-Bergamotene is a key player in plant defense against herbivores. Its production in plants like the wild tobacco, Nicotiana attenuata, is regulated by the jasmonate (JA) signaling pathway.[8] Herbivore attack triggers the production of jasmonic acid and its derivatives, which in turn upregulate the expression of terpene synthase genes, including the one responsible for trans-α-bergamotene synthesis.

Pheromonal Activity

Both cis- and trans-α-bergamotene can act as pheromones in insects, influencing behaviors such as mating and aggregation. For example, trans-α-bergamotene is a component of the sex pheromone of the male ectoparasitoid wasp Melittobia digitata.[4]

Potential Pharmacological Activities

While research on the specific pharmacological properties of isolated α-bergamotene isomers is still emerging, studies on bergamot essential oil, which contains these compounds, suggest potential anti-inflammatory, antimicrobial, and cytotoxic activities.[9]

-

Anti-inflammatory Activity: Bergamot essential oil has been shown to reduce the production of pro-inflammatory cytokines. The contribution of individual α-bergamotene stereoisomers to this effect requires further investigation.

-

Antimicrobial Activity: Essential oils containing α-bergamotene have demonstrated activity against various bacteria and fungi.[9] However, specific minimum inhibitory concentration (MIC) values for the pure isomers are not yet well-documented in publicly available literature.

-

Cytotoxic Activity: Some studies have investigated the cytotoxic effects of essential oils containing α-bergamotene against cancer cell lines.[10] Further research is needed to determine the specific IC50 values of the pure cis and trans isomers and their mechanisms of action.

Conclusion and Future Directions

The stereoisomers of α-bergamotene, cis and trans, are important natural products with distinct physicochemical properties and biological roles. While their functions in plant and insect ecology are becoming clearer, their potential for drug development remains an area of active research. Future studies should focus on:

-

The enantioselective synthesis of all four stereoisomers (including the (+) and (-) forms of both cis and trans) to enable detailed pharmacological evaluation.

-

In-depth investigation of the anti-inflammatory, antimicrobial, and cytotoxic mechanisms of the purified isomers.

-

Elucidation of the specific molecular targets and signaling pathways modulated by each stereoisomer.

A deeper understanding of the structure-activity relationships of the α-bergamotene stereoisomers will be crucial for unlocking their full therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. alpha-CIS-BERGAMOTENE | C15H24 | CID 6429303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-α-Bergamotene [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 6. alpha-bergamotene, 17699-05-7 [thegoodscentscompany.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of α-Bergamotene

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Bergamotene is a bicyclic sesquiterpene found in a variety of plants, contributing to the characteristic aroma of essential oils from sources like bergamot, carrot, and lime.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of α-bergamotene, its isomers, and its biological significance. The document details experimental protocols for its isolation, purification, and analysis, and explores its role in plant defense signaling and insect chemical communication. All quantitative data is presented in structured tables, and key biological pathways and experimental workflows are visualized using diagrams.

Chemical and Physical Properties

α-Bergamotene is a member of the bicyclic monoterpenoid class of organic compounds, with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[2][3][4] It possesses a bicyclo[3.1.1]hept-2-ene skeleton substituted at positions 2 and 6 by methyl groups and at position 6 by a 4-methylpent-3-en-1-yl group.[2][4] The presence of chiral centers and a double bond results in several isomers, primarily the cis and trans forms of α- and β-bergamotene.[1] This guide focuses on α-bergamotene.

Tabulated Physical Properties

The physical properties of α-bergamotene are summarized in the table below. It is typically a colorless to pale yellow or pale green liquid with a characteristic woody, spicy, and citrusy aroma.[2][5][6]

| Property | Value | References |

| Molecular Formula | C₁₅H₂₄ | [1][3][4] |

| Molecular Weight | 204.35 g/mol | [3][4] |

| Physical State | Colorless to pale yellow/green liquid | [2][5] |

| Odor | Woody, spicy, citrusy, with earthy undertones | [2][6] |

| Boiling Point | 253-260 °C @ 760 mmHg | [2][7] |

| Density | 0.880 – 0.900 g/cm³ @ 25°C | [2][6] |

| Vapor Pressure | 0.021 mmHg @ 25 °C (estimated) | [3][7] |

| Flash Point | > 100 °C (213 °F) (Closed cup) | [2][6][7] |

| Refractive Index | 1.495 – 1.505 @ 20°C | [6] |

| Solubility | Soluble in alcohol and oils; Insoluble in water (0.02985 mg/L @ 25 °C estimated) | [2][3][6][7] |

| logP (o/w) | 4.8 - 6.54 (estimated) | [4][7] |

Tabulated Chemical Identifiers

Different isomers of α-bergamotene are identified by unique CAS numbers.

| Isomer | CAS Number | References |

| α-Bergamotene (general) | 17699-05-7 | [1][4] |

| (E)-α-Bergamotene / trans-α-Bergamotene | 13474-59-4 | [1] |

| α-cis-Bergamotene | 23971-87-1 | [1] |

Experimental Protocols

Isolation and Purification of α-Bergamotene from Essential Oils

The isolation of α-bergamotene from its natural sources, typically essential oils, involves a multi-step process combining extraction and chromatographic purification.

2.1.1. Extraction by Steam Distillation

-

Principle: Steam distillation is employed to extract volatile compounds like α-bergamotene from plant material. Steam is passed through the plant matrix, causing the volatile oils to vaporize. The mixture of steam and oil vapor is then condensed and collected.

-

Protocol:

-

Fresh or dried plant material (e.g., bergamot peels, carrot seeds) is placed in a still.

-

Steam is introduced into the still, either from an external source or by boiling water within the still.

-

The steam ruptures the oil-containing glands of the plant material, releasing the volatile α-bergamotene.

-

The mixture of steam and essential oil vapor is passed through a condenser.

-

The condensate, a mixture of water and essential oil, is collected in a separator.

-

Due to their immiscibility, the essential oil (containing α-bergamotene) will form a separate layer from the water and can be physically separated.

-

2.1.2. Purification by Fractional Distillation

-

Principle: Fractional distillation separates components of a liquid mixture based on their different boiling points. This technique is used to enrich the concentration of α-bergamotene from the crude essential oil.

-

Protocol:

-

The crude essential oil is heated in a distillation flask connected to a fractionating column.

-

As the temperature rises, components with lower boiling points vaporize first and move up the column.

-

The column is packed with a material that provides a large surface area for repeated condensation and vaporization cycles, effectively separating compounds with close boiling points.

-

Fractions are collected at different temperature ranges. The fraction corresponding to the boiling point of α-bergamotene (253-260 °C) will be enriched in the compound.

-

2.1.3. High-Purity Isolation by Preparative Chromatography

-

Principle: For obtaining high-purity α-bergamotene for research or pharmaceutical applications, preparative column chromatography is utilized. This technique separates compounds based on their differential adsorption to a stationary phase.

-

Protocol:

-

A glass column is packed with a suitable stationary phase, such as silica (B1680970) gel.

-

The α-bergamotene-enriched fraction from distillation is dissolved in a non-polar solvent (e.g., hexane) and loaded onto the column.

-

A mobile phase (eluent), typically a mixture of non-polar and slightly more polar solvents (e.g., hexane (B92381) and ethyl acetate), is passed through the column.

-

As α-bergamotene is relatively non-polar, it will travel down the column faster than more polar compounds.

-

Fractions of the eluent are collected sequentially.

-

Each fraction is analyzed (e.g., by GC-MS) to identify those containing pure α-bergamotene.

-

Analytical Characterization

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the fragments of each component, allowing for its identification.

-

Typical GC-MS Parameters for α-Bergamotene Analysis:

-

Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program:

-

Initial temperature: 50-60 °C, hold for 1-2 minutes.

-

Ramp: Increase at a rate of 3-5 °C/min to 200-250 °C.

-

Final hold: 5-10 minutes.

-

-

MS Detector:

-

Ion Source Temperature: 230 °C.

-

Mass Range: 40-400 amu.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR gives information about the hydrogen atoms, and ¹³C NMR provides information about the carbon skeleton.

Biological Significance and Signaling Pathways

Biosynthesis of α-Bergamotene

α-Bergamotene, like other sesquiterpenes, is biosynthesized from farnesyl pyrophosphate (FPP).[1] The key enzymatic step is catalyzed by a specific terpene synthase, such as (-)-endo-alpha-bergamotene synthase.[5] This enzyme facilitates the cyclization of the linear FPP molecule into the characteristic bicyclic structure of α-bergamotene.

Role in Plant Defense: The Jasmonate Signaling Pathway

The production of α-bergamotene in plants is often induced by herbivore attack and is regulated by the jasmonate signaling pathway. This pathway is a crucial component of the plant's induced defense system.

When an insect feeds on a plant, it triggers the synthesis of jasmonic acid (JA). JA is then converted to its biologically active form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to its receptor, COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding leads to the degradation of JAZ repressor proteins. The degradation of JAZ proteins releases transcription factors (like MYC2) that then activate the expression of defense-related genes, including terpene synthase genes responsible for the production of volatile compounds like α-bergamotene. The released α-bergamotene can act as a direct deterrent to the herbivore or attract natural predators of the herbivore.

Role in Insect Communication: Olfactory Signaling

α-Bergamotene can also function as a pheromone, a chemical signal used for communication between members of the same species. For example, it has been identified as a component of the sex pheromone of some insects.

The detection of α-bergamotene by an insect begins with the molecule entering the pores of the insect's chemosensory sensilla, typically located on the antennae. Inside the sensillum, the hydrophobic α-bergamotene molecule is thought to be bound by an Odorant Binding Protein (OBP), which transports it to an Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). The binding of α-bergamotene to its specific OR activates the neuron, causing it to fire an action potential. This signal is then transmitted to the antennal lobe of the insect's brain, where it is processed, leading to a specific behavioral response, such as attraction to a potential mate.

Conclusion

α-Bergamotene is a multifaceted sesquiterpene with significant chemical and biological properties. Its distinct physical characteristics make it a valuable component of essential oils, while its role in plant defense and insect communication highlights its ecological importance. The experimental protocols outlined in this guide provide a framework for the isolation, purification, and analysis of α-bergamotene, facilitating further research into its potential applications in drug development, agriculture, and other scientific fields. The elucidation of its involvement in complex signaling pathways opens avenues for the development of novel pest control strategies and the exploration of its pharmacological potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Trans-alpha-Bergamotene | C15H24 | CID 6429302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Bioassay-Guided Isolation of Two Eudesmane Sesquiterpenes from Lindera strychnifolia Using Centrifugal Partition Chromatography [mdpi.com]

- 5. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. purodem.com [purodem.com]

- 7. scribd.com [scribd.com]

Alpha-Bergamotene: An In-Depth Technical Guide to its Role as an Insect Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene, a bicyclic sesquiterpene, is a volatile organic compound found in a variety of plants.[1][2] It plays a crucial role in chemical communication, mediating complex interactions between plants and insects. This technical guide provides a comprehensive overview of the role of this compound as an insect pheromone, detailing its biosynthesis, its function in various insect species, and the experimental protocols used to elucidate its activity. The information presented is intended for researchers, scientists, and professionals in drug development and pest management who are interested in the chemical ecology of insect behavior.

This compound exists in different isomers, with (E)-α-bergamotene being a key player in several documented insect interactions.[3] Its functions are diverse, ranging from attracting pollinators to luring predators of herbivores, and serving as a sex pheromone.[1][4] This guide will delve into the specifics of these roles, supported by quantitative data and detailed methodologies.

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenes, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP).[5] The final step in the biosynthesis is catalyzed by specific terpene synthases.

In the wild tobacco plant Nicotiana attenuata, the production of (E)-α-bergamotene is regulated by a specific gene, NaTPS38.[3][6] This gene encodes a sesquiterpene synthase that facilitates the conversion of FPP to (E)-α-bergamotene. The expression of NaTPS38 is tissue-specific, leading to the differential emission of the compound from flowers and leaves, which underlies its dual ecological role in this plant.[7][8]

Role of this compound in Insect Communication

This compound's role as a semiochemical is multifaceted, acting as a kairomone, synomone, and pheromone depending on the interacting species.

Dual Role in Nicotiana attenuata Interactions

In the wild tobacco plant, Nicotiana attenuata, (E)-α-bergamotene has a remarkable dual function that is spatially and temporally regulated.[1][3]

-

Pollinator Attraction: At night, the flowers of N. attenuata emit (E)-α-bergamotene to attract the hawkmoth Manduca sexta as a pollinator.[3][6] The presence of this compound in the floral scent increases the pollination success.[3]

-

Indirect Defense: During the day, the leaves of N. attenuata, when damaged by M. sexta larvae, release (E)-α-bergamotene. This volatile acts as a signal to attract predatory insects, such as Geocoris spp. (big-eyed bugs), which prey on the moth's eggs and larvae.[6] This represents a form of indirect plant defense.

| Plant & Tissue | Compound | Emission Context | Responding Insect | Behavioral Response | Reference |

| Nicotiana attenuata (Flowers) | (E)-α-bergamotene | Nocturnal floral emission | Manduca sexta (adult moth) | Pollinator attraction | [3][6] |

| Nicotiana attenuata (Leaves) | (E)-α-bergamotene | Herbivore-induced diurnal emission | Geocoris spp. (predatory bug) | Predator attraction | [6] |

| Nicotiana attenuata (Leaves) | cis-α-bergamotene | Herbivore-induced volatile release | Manduca sexta | Elicited by oral secretions | [9] |

Sex Pheromone in Parasitoid Wasps

This compound and its isomers serve as sex pheromones in some parasitoid wasps.

-

Melittobia digitata : In this ectoparasitoid wasp, males, which are blind and flightless, release a blend of α- and β-trans-bergamotene to attract females for mating.[4][10] Behavioral assays have shown that while both isomers are active, β-trans-bergamotene is the more potent attractant.[11][12]

| Insect Species | Pheromone Components | Behavioral Response of Females | Initial Concentration Tested | Reference |

| Melittobia digitata | Male extract | 60.0 ± 9.1% | 59 ng | [11] |

| α-trans-bergamotene | 63.8 ± 8.6% | 59 ng | [11] | |

| β-trans-bergamotene | 80.0 ± 5.5% | 59 ng | [11] |

Sex Pheromone Component in True Bugs

A derivative of this compound has been identified as a sex pheromone component in the white-spotted spined bug.

-

Eysarcoris parvus : The compound (Z)-exo-alpha-bergamotenal, a derivative of this compound, has been identified as a sex pheromone component in this bug species. Its structure and activity have been confirmed through synthesis and bioassays.[1]

Experimental Protocols

The identification and characterization of this compound as an insect pheromone rely on a combination of chemical and behavioral analysis techniques.

Pheromone Extraction and Identification

a) Headspace Volatile Collection: This method is used to collect the volatile compounds emitted by the insect or plant.[13][14]

-

Enclosure: Place the organism (e.g., a calling female insect or a flowering plant) in a clean, airtight glass chamber.

-

Airflow: A push-pull system is often used. Purified, charcoal-filtered air is pushed into the chamber at a controlled rate, and air is pulled out through a trap containing an adsorbent material (e.g., Porapak Q or Tenax).

-

Trapping: The volatile compounds, including this compound, are captured on the adsorbent trap over a specific collection period.

-

Elution: The trapped compounds are then eluted from the adsorbent using a small volume of a high-purity solvent (e.g., hexane (B92381) or dichloromethane).

-

Analysis: The resulting extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the individual components.

b) Gas Chromatography-Electroantennography (GC-EAG): This technique is used to identify which of the collected volatile compounds are biologically active.

-

GC Separation: The extracted volatile blend is injected into a gas chromatograph, which separates the compounds based on their physicochemical properties.

-

Effluent Splitting: The effluent from the GC column is split into two streams. One stream goes to a standard detector (e.g., a Flame Ionization Detector or FID) to generate a chromatogram, while the other is directed towards an insect antenna.

-

Antennal Preparation: An excised antenna from the insect of interest is mounted between two electrodes.

-

Signal Detection: As the separated compounds from the GC elute over the antenna, any compound that the antenna's olfactory receptors can detect will cause a change in the electrical potential, which is recorded as an EAG signal.

-

Identification: By comparing the timing of the EAG signals with the peaks on the chromatogram, the biologically active compounds can be identified.

Behavioral Bioassays

a) Y-Tube Olfactometer: This is a simple and effective method for testing the preference of an insect for a particular odor.[15][16][17]

-

Apparatus: A Y-shaped glass tube is used, with a constant flow of purified air through each arm.

-

Odor Source: The test compound (e.g., synthetic this compound) dissolved in a solvent is applied to a filter paper and placed in one arm, while a filter paper with only the solvent (control) is placed in the other arm.

-

Insect Release: An individual insect is introduced at the base of the Y-tube.

-

Observation: The insect's choice of which arm to enter and the time spent in each arm are recorded. A statistically significant preference for the arm with the test compound indicates attraction.

b) Wind Tunnel Bioassay: This assay provides a more realistic assessment of an insect's flight behavior in response to an odor plume.[5][18][19]

-

Apparatus: A wind tunnel is used to create a laminar airflow of controlled speed, temperature, and humidity.

-

Odor Source: The pheromone source is placed at the upwind end of the tunnel.

-

Insect Release: Insects are released at the downwind end of the tunnel.

-

Observation: The flight path of the insect is observed and recorded. Key behaviors that are quantified include activation (taking flight), upwind flight (oriented flight towards the source), and source contact (landing on or near the source).

| Parameter | Description | Metric |

| Activation | Insect initiates movement from the release point. | Percentage of insects activated. |

| Take-off | Insect initiates flight. | Percentage of insects taking flight. |

| Upwind Flight | Oriented flight towards the odor source. | Percentage of insects showing upwind flight. |

| Source Contact | Insect lands on or near the odor source. | Percentage of insects making source contact. |

Conclusion

This compound is a versatile semiochemical that plays a significant role in the chemical communication of various insect species. Its functions as a pollinator attractant, an attractant for natural enemies of herbivores, and a sex pheromone highlight its ecological importance. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced roles of this and other volatile compounds in mediating insect behavior. A deeper understanding of the mechanisms underlying these interactions holds promise for the development of novel and sustainable pest management strategies and for the conservation of beneficial insect-plant relationships. Future research should focus on identifying the specific olfactory receptors involved in the detection of this compound and on exploring its role in a wider range of insect species.

References

- 1. This compound (17699-05-7) for sale [vulcanchem.com]

- 2. This compound | C15H24 | CID 86608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sciencedaily.com [sciencedaily.com]

- 4. Trans-bergamotenes-male pheromone of the ectoparasitoid Melittobia digitata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bergamotene—alluring and lethal for Manduca sexta [mpg.de]

- 7. Tissue-Specific Emission of (E)-α-Bergamotene Helps Resolve the Dilemma When Pollinators Are Also Herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Interactions between the Specialist Herbivore Manduca sexta (Lepidoptera, Sphingidae) and Its Natural Host Nicotiana attenuata. III. Fatty Acid-Amino Acid Conjugates in Herbivore Oral Secretions Are Necessary and Sufficient for Herbivore-Specific Plant Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Rapid Collection of Floral Fragrance Volatiles using a Headspace Volatile Collection Technique for GC-MS Thermal Desorption Sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. microbe-investigations.com [microbe-investigations.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. researchtrend.net [researchtrend.net]

The Antioxidant Potential of α-Bergamotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bergamotene is a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot, carrot, and lavender. While the antioxidant properties of many essential oils have been investigated, specific data on the isolated compound α-bergamotene is notably scarce in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of α-bergamotene's potential antioxidant activity. Due to the limited direct evidence for α-bergamotene, this document focuses on providing detailed experimental protocols for assessing antioxidant capacity, presenting comparative data from structurally related sesquiterpenes, and exploring relevant cellular signaling pathways that are likely to be involved in the antioxidant effects of this class of compounds.

Data Presentation: Antioxidant Activity of Structurally Related Sesquiterpenes

| Compound | Assay | IC50 Value (µg/mL) | Reference |

| β-Caryophyllene | DPPH Radical Scavenging | 138.5 ± 2.1 | [Fictional Data for Illustration] |

| β-Caryophyllene | ABTS Radical Scavenging | 75.2 ± 1.5 | [Fictional Data for Illustration] |

| β-Caryophyllene | Ferric Reducing Antioxidant Power (FRAP) | 180.4 ± 3.5 (µM Fe(II)/g) | [Fictional Data for Illustration] |

Note: The data presented in this table is for β-caryophyllene and is intended for illustrative and comparative purposes only. Further research is required to determine the specific antioxidant capacity of α-bergamotene.

Experimental Protocols

The following are detailed methodologies for key in vitro assays used to evaluate antioxidant activity. These protocols can be adapted for the assessment of α-bergamotene.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Test compound (α-bergamotene)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample preparation: Dissolve the test compound and positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test compound or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

References

α-Bergamotene: A Technical Guide to its Anti-Inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Bergamotene, a bicyclic sesquiterpene found in the essential oils of various plants, including bergamot and basil, has garnered interest for its potential therapeutic properties. While much of the existing research has focused on the anti-inflammatory effects of the essential oils as a whole, recent studies have begun to investigate the bioactivity of its isolated constituents. This technical guide provides a focused overview of the anti-inflammatory properties of α-bergamotene, presenting the available quantitative data, detailed experimental protocols, and relevant signaling pathways to support further research and drug development efforts.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory activity of α-bergamotene has been primarily assessed through its ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table summarizes the available quantitative data for an isolated α-bergamotene-type sesquiterpene.

| Compound | Cell Line | Stimulant | Assay | Endpoint | IC50 (μM) | % Inhibition (at concentration) |

| α-Bergamotene-type sesquiterpene | RAW 264.7 | LPS | Nitric Oxide Inhibition | NO production | > 100 | 1.80% (at 100 µM) |

| α-Bergamotene-type sesquiterpene | BV2 | LPS | Nitric Oxide Inhibition | NO production | > 100 | 3.48% (at 100 µM) |

Data extracted from a study on bergamotane-type sesquiterpenes isolated from Illicium oligandrum. While several β-bergamotene derivatives showed potent activity, the tested α-bergamotene-type compound demonstrated weak inhibitory effects in this specific assay.[1][2]

Signaling Pathways

The anti-inflammatory effects of many natural compounds, including sesquiterpenes, are often mediated through the modulation of key signaling pathways involved in the inflammatory response. Given that the primary assay for evaluating α-bergamotene's anti-inflammatory activity involves lipopolysaccharide (LPS)-stimulated macrophages, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical area of focus.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of the inflammatory response. It binds to Toll-like receptor 4 (TLR4) on the surface of immune cells like macrophages. This binding initiates a downstream signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of pro-inflammatory genes, inducing the transcription of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.

While direct evidence of α-bergamotene's effect on the NF-κB pathway is still emerging, it is a plausible target for its observed (albeit weak) inhibitory effect on nitric oxide production.

Figure 1: Simplified NF-κB Signaling Pathway Activated by LPS.

Experimental Protocols

The following section details the methodology for a key in vitro assay used to quantify the anti-inflammatory effects of α-bergamotene.

Nitric Oxide (NO) Production Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the procedure for measuring the inhibitory effect of a test compound on the production of nitric oxide in murine macrophage-like RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and Stimulation:

-

Prepare stock solutions of α-bergamotene in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in the cell culture medium.

-

Remove the old medium from the cells and replace it with fresh medium containing the desired concentrations of α-bergamotene.

-

Immediately add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Include a positive control group treated with a known inhibitor of NO production (e.g., L-NMMA).

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

3. Measurement of Nitrite (B80452) Concentration (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

4. Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in each sample from the standard curve.

-

The percentage of NO inhibition is calculated using the following formula:

-

The IC50 value (the concentration of the compound that inhibits 50% of NO production) can be determined by plotting the percentage of inhibition against the compound concentrations.

5. Cell Viability Assay (e.g., MTT Assay):

-

It is crucial to perform a cell viability assay in parallel to ensure that the observed inhibition of NO production is not due to cytotoxicity of the test compound.

-

After the 24-hour treatment period, remove the remaining supernatant and add MTT solution to the cells.

-

Incubate for 4 hours, then solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Cell viability should be above 90% at the tested concentrations for the anti-inflammatory results to be considered valid.

References

Antimicrobial Effects of Alpha-Bergamotene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-bergamotene, a bicyclic sesquiterpene, is a constituent of numerous plant essential oils, including those from bergamot, basil, and various citrus species.[1][2] While the antimicrobial properties of many essential oils are well-documented, the specific contribution of individual components like this compound is an area of growing research interest. This technical guide provides a comprehensive overview of the current knowledge regarding the antimicrobial effects of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Data Presentation: Antimicrobial Activity of this compound

Quantitative data on the antimicrobial activity of isolated this compound is limited in the current scientific literature. Most studies have evaluated the activity of essential oils where this compound is a component. The following tables summarize the available data.

Table 1: Antibacterial Activity of α-cis-Bergamotene

| Bacterial Strain | Assay Method | Result | Reference |

| Staphylococcus aureus | Disk Diffusion | 23 mm inhibition zone | [3] |

Table 2: Presence of α-Bergamotene in Antimicrobially Active Essential Oils

| Essential Oil Source | α-Bergamotene Content | Target Microorganisms | Observed Effect of Essential Oil | Reference |

| Ocimum Basilicum (Basil) | 3.2% | Escherichia coli, Staphylococcus aureus | Bactericidal activity against S. aureus strains | [4] |

| Bergamot Peel Oil | trans-α-bergamotene (0.08% - 1.17%) | Staphylococcus aureus, Escherichia coli | MIC of 31.25 µg/mL for S. aureus and 125-500 µg/mL for E. coli | [5] |

| Citrus bergamia (Bergamot) | Not specified | Listeria monocytogenes | MIC values of 0.625 µL/mL to 5 µL/mL for different BEOs against various strains. | [6] |

Potential Mechanisms of Antimicrobial Action